

## Chemical and Pharmacological Profile of Ilomastat

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## Compound Focus: Ilomastat

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**Ilomastat** (GM6001, Galardin) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor with the chemical formula  $C_{20}H_{28}N_4O_4$  and a molecular weight of **388.47 g/mol** [1] [2]. It is a small molecule belonging to the class of **N-acyl-alpha amino acids and derivatives** and features a **hydroxamic acid** functional group that chelates the zinc atom in the active site of MMPs, enabling potent inhibition [3] [1] [2].

The IUPAC name is **(2R)-N'-hydroxy-N-[(1S)-2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]-2-(2-methylpropyl)butanediamide** [1]. **Ilomastat** is a **broad-spectrum inhibitor** targeting multiple MMPs including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-14, with  $IC_{50}$  values in the low nanomolar range [3] [1]. Its primary mechanism involves binding to the catalytic zinc ion of MMPs via its hydroxamate group, resulting in reversible enzyme inhibition [2].

Table 1: Key Chemical and Pharmacological Properties of **Ilomastat**

Property	Description
Chemical Formula	$C_{20}H_{28}N_4O_4$ [1] [2]
Molecular Weight	388.47 g·mol <sup>-1</sup> [1] [2]
Mechanism of Action	Broad-spectrum MMP inhibitor; chelates zinc in active site [3] [1] [2]
Drug Modality	Small Molecule [1]
Main Applications	Anti-fibrotic (ocular), anti-scarring, cancer, inflammation, radioprotection [4] [5]

# Polymorph Characterization and Physicochemical Properties

Different commercial batches of **Ilomastat** were found to contain two distinct polymorphic forms, which were thoroughly characterized [4].

Table 2: Characteristics of **Ilomastat** Polymorphs

Characteristic	Polymorph 1	Polymorph 2
Melting Point	188°C [4] [6]	208°C [4] [6]
Crystal System	Orthorhombic [4]	Monoclinic [4]
Solvation State	Monohydrate [4]	Non-solvated [4]
Purity of Batches	99.3% (Batch L9032752), 99.15% (Batch 173-135-1) [4]	98.3% (Batch L9110405) [4]

Tablets for ocular implantation were fabricated from both polymorphs via **direct compression** at 2 bar force using a 2-mm punch and die set, without excipients [4]. Tablets with a mass of 1 mg and thickness of  $0.36 \pm 0.03$  mm were used for drug release studies [4].

## Experimental Protocols for Polymorph Analysis

### Differential Scanning Calorimetry (DSC)

- **Purpose:** Determine melting points and thermal behavior of polymorphs [4].
- **Method:** Use temperature-modulated DSC with an underlying heating rate of 2°C/min, modulation amplitude of 1°C/min, and modulation period of 60 seconds. Encase approximately 1 mg of **Ilomastat** powder or whole tablets in aluminum Tzero pans with non-hermetic lids [4].

### X-ray Diffractometry (XRD)

- **Purpose:** Identify crystal structures and polymorphic forms [4].
- **Method:** Perform X-ray powder diffraction (XRD) and single crystal X-ray diffraction using a microfocus X-ray diffractometer with CuK $\alpha$  radiation. For powder samples, use transmission geometry at room temperature with samples sealed in capillaries [4].

## Isothermal Perfusion Calorimetry (IC)

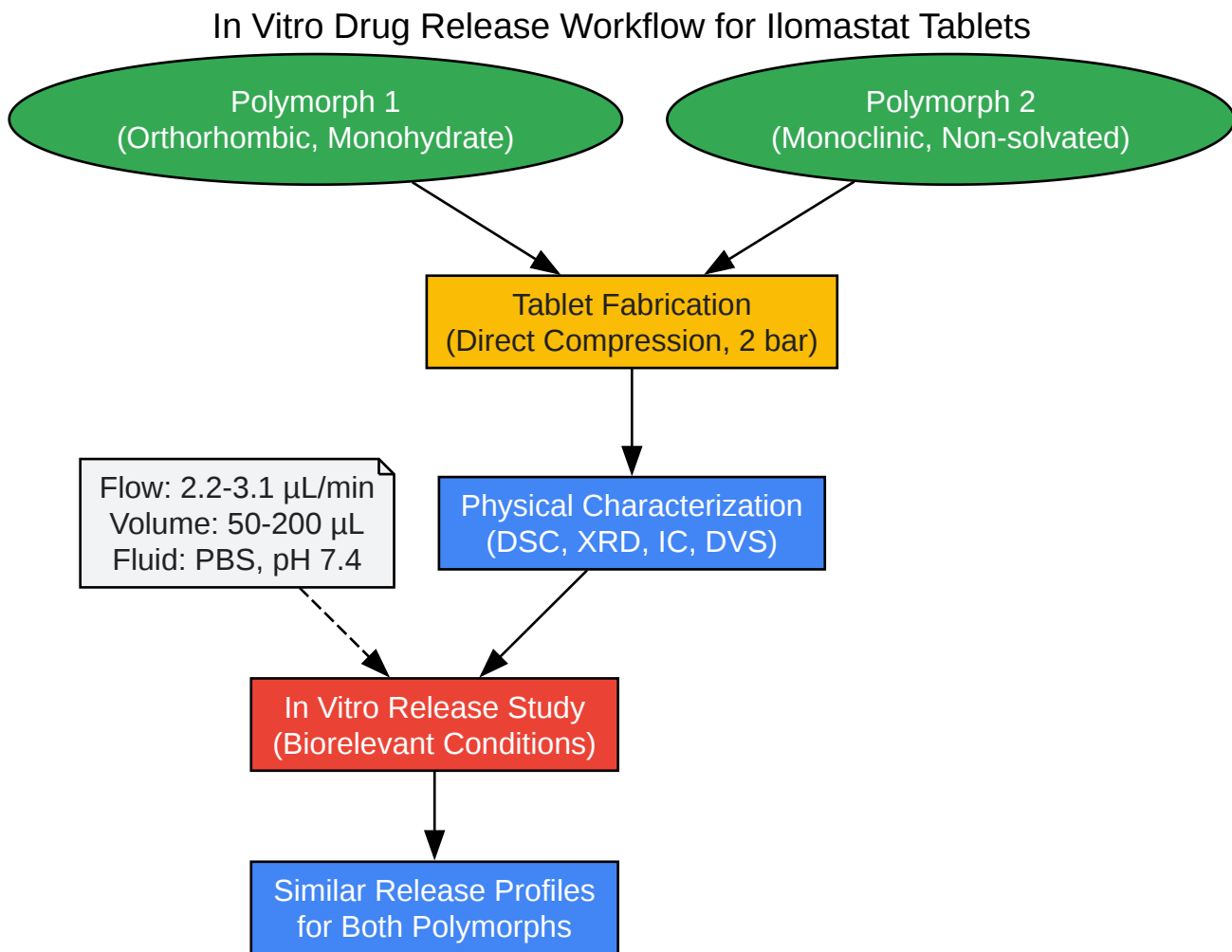
- **Purpose:** Detect amorphous content changes during tablet processing [4].
- **Method:** Load whole **Iloprost** tablets (~2 mg) into a stainless steel ampoule. Perfuse with gas at 150 ml/h at 25°C. Cycle relative humidity (RH) between 0% RH (10 hours), then 90% and 0% RH for 8-hour periods through two complete cycles [4].

## Dynamic Vapour Sorption (DVS)

- **Purpose:** Evaluate hygroscopicity and water uptake behavior [4].
- **Method:** Place 2 mg tablets in a sample pan. Expose to 0% RH until mass stabilizes, then to 90% RH at 35°C until equilibrium. Alternatively, use incremental RH increases from 25% to 75% in 10% steps every 3 hours at 25°C [4].

## Drug Release Performance and Biorelevance

Drug release studies were conducted under conditions mimicking the subconjunctival space after glaucoma filtration surgery. The model accounted for aqueous humor flow rates of 2.2-3.1  $\mu\text{L}/\text{min}$  and a total bleb volume of 50-200  $\mu\text{L}$  [4].



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*Experimental workflow for evaluating **ilomastat** polymorph performance.*

Despite differences in crystal structure, tablets from both polymorphs exhibited **similar drug release profiles** under these biorelevant conditions. This indicates that a reproducible drug release should be achievable in vivo with tablets prepared from either polymorph [4].

## Applications and Research Implications

The polymorph stability and consistent release profiles of **Ilomastat** are particularly valuable for its development in several therapeutic areas:

- **Ocular Anti-fibrotic Therapy:** As a 2 mg implantable tablet for sustained release over 3-4 weeks in the subconjunctival space following glaucoma filtration surgery, effectively suppressing scarring [4].
- **Radioprotection:** Pretreatment with **Ilomastat** significantly alleviated radiation-induced lung inflammation and fibrosis in mice by decreasing MMP-2 and MMP-9 expression and activity [5].
- **Anti-scarring Applications:** Potential adaptation for other scarring conditions in vitreous cavity, abdominal cavity, joints, and central nervous system [4].

The thorough polymorph characterization provides critical quality control assurance for manufacturing, ensuring consistent performance in these clinical applications.

## References

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